(Z)-2-methyl-4-oxopent-2-enal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
104613-83-4 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(Z)-2-methyl-4-oxopent-2-enal |
InChI |
InChI=1S/C6H8O2/c1-5(4-7)3-6(2)8/h3-4H,1-2H3/b5-3- |
InChI Key |
PFLPZDBOPDYOJU-HYXAFXHYSA-N |
SMILES |
CC(=CC(=O)C)C=O |
Isomeric SMILES |
C/C(=C/C(=O)C)/C=O |
Canonical SMILES |
CC(=CC(=O)C)C=O |
Synonyms |
2-Pentenal, 2-methyl-4-oxo-, (Z)- (9CI) |
Origin of Product |
United States |
Synthesis and Biosynthetic/environmental Formation Pathways of Z 2 Methyl 4 Oxopent 2 Enal
Laboratory Synthesis Methodologies
The controlled synthesis of (Z)-2-methyl-4-oxopent-2-enal in a laboratory setting can be achieved through several routes, each with distinct advantages and outcomes.
Oxidation Reactions (e.g., Dimethyldioxirane (B1199080) Oxidation of 2-Methylfuran)
A notable method for synthesizing this compound involves the oxidation of 2-methylfuran (B129897) using dimethyldioxirane (DMDO). acs.orgnih.gov This reaction proceeds via the formation of a transient epoxide, which then undergoes ring-opening to yield the cis-enedione product. lookchem.com The oxidation of 2-methylfuran with DMDO selectively produces the (Z)-isomer (also referred to as the cis-isomer) of 2-methyl-4-oxopent-2-enal. acs.orgnih.gov While this method can be time-consuming, it is recognized for yielding a product of high purity. acs.orgnih.gov Research has reported a yield of 78% with a purity of 91% for this synthesis. acs.org The reaction is typically conducted at room temperature in acetone, and the conversion and product purity are generally high, often exceeding 95%. lookchem.com
Acid-Catalyzed Hydrolysis Routes (e.g., from 2,5-dihydro-2,5-dimethoxy-2-methylfuran)
This compound can also be generated through the acid-catalyzed hydrolysis of precursor compounds. One such precursor is 2,5-dihydro-2,5-dimethoxy-2-methylfuran (B1583641) (DHDMMF). acs.orgnih.govresearchgate.net The acid-catalyzed hydrolysis of DHDMMF provides a route to form the target compound, which has been utilized in studies investigating its reactivity with biological molecules. acs.orgnih.govresearchgate.net This method is often employed for in situ generation of the aldehyde for subsequent reactions. acs.org
Photoredox-Catalyzed Approaches
Recent advancements in organic synthesis have highlighted the potential of photoredox catalysis for a variety of transformations, including the functionalization of alkenes and heterocycles. mdpi.comresearchgate.netbris.ac.uk While specific examples detailing the direct synthesis of this compound via photoredox catalysis are not extensively documented in the provided results, the principles of this methodology are applicable. Photoredox catalysis utilizes visible light and a photocatalyst to initiate single electron transfer (SET) processes, generating reactive radical intermediates. beilstein-journals.orgfrontiersin.org These methods have been successfully applied to the oxidation of furans and the difunctionalization of alkenes. mdpi.comresearchgate.net For instance, photoredox-catalyzed reactions can generate aryl radicals that add to furan (B31954) rings. acs.org It is plausible that similar strategies could be developed for the controlled oxidation and ring-opening of 2-methylfuran to yield this compound.
Biochemical Formation Pathways
In biological systems, this compound is known to be formed as a metabolite of 2-methylfuran.
Cytochrome P450-Mediated Metabolism (e.g., from 2-Methylfuran)
The primary biochemical route for the formation of this compound is the metabolic activation of 2-methylfuran, a compound found in some foods and industrial settings. acs.orgnih.govresearchgate.net This transformation is mediated by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases involved in the metabolism of a wide range of xenobiotics. nih.govacs.orgwikipedia.org
Specifically, the enzyme CYP2E1 has been identified as a key player in the conversion of 2-methylfuran to 2-methyl-4-oxopent-2-enal (referred to as 3-acetylacrolein or AcA in some literature). nih.govacs.orgrptu.de Studies using human and rat liver microsomes, as well as Supersomes containing specific CYP isoforms, have demonstrated the significant role of CYP2E1 in this oxidative ring-opening reaction. nih.govacs.org The formation of the metabolite was found to be time- and dose-dependent. acs.org This metabolic activation is analogous to the bioactivation of furan to its reactive metabolite, cis-2-butene-1,4-dialdehyde, which is also primarily mediated by CYP2E1. nih.govresearchgate.net
The process involves the P450-catalyzed oxidation of the furan ring in 2-methylfuran, leading to the formation of the reactive enedione metabolite. nih.gov This metabolite has been trapped in microsomal incubations, confirming its formation. nih.gov
Table of Research Findings on Cytochrome P450-Mediated Metabolism of 2-Methylfuran
| Biological System | Key Enzyme | Substrate | Metabolite | Key Findings |
| Human Liver Microsomes (HLM) | Cytochrome P450 | 2-Methylfuran | This compound | Higher formation of the metabolite compared to rat liver microsomes. nih.gov |
| Rat Liver Microsomes (RLM) | Cytochrome P450 | 2-Methylfuran | This compound | Enzyme activity showed saturation at higher substrate concentrations. nih.gov |
| Supersomes (CYP 2E1) | CYP2E1 | 2-Methylfuran | This compound | Identified as the key enzyme for the conversion; showed the highest rate of metabolite formation. nih.govacs.org |
| Primary Rat Hepatocytes | Cytochrome P450 | 2-Methylfuran | This compound | Confirmed the formation of the metabolite at the cellular level. acs.org |
Oxidative Degradation Processes in Biological Systems
In biological systems, this compound, also known as 3-acetylacrolein (AcA), is a significant metabolite of 2-methylfuran (2-MF). acs.orgresearchgate.net 2-Methylfuran is a compound found in various food items, with coffee being a primary dietary source. acs.org The biotransformation of 2-MF into this compound is primarily mediated by the cytochrome P450 (CYP) family of enzymes, with a key role attributed to CYP2E1. acs.orgmdpi.com
The process involves an oxidative ring-opening of the furan moiety. acs.orgacs.org This metabolic activation is analogous to the bioactivation of furan to its reactive metabolite, cis-2-butene-1,4-dial. acs.org The formation of this compound from 2-MF has been confirmed in hepatic and pulmonary microsomal systems. mdpi.com Once formed, this highly reactive α,β-unsaturated carbonyl compound can readily react with cellular nucleophiles such as amino acids, glutathione (B108866), and nucleosides. researchgate.netacs.orgnih.govmdpi.com Its potential to form adducts with DNA has also been a subject of research. acs.orgnih.gov
The metabolic pathway from 2-methylfuran to this compound is a critical step in the bioactivation of 2-methylfuran, leading to the formation of a reactive intermediate with potential toxicological implications. acs.orgmdpi.comhesiglobal.org
Environmental and Atmospheric Formation
The presence of this compound in the atmosphere is primarily a result of the photo-oxidation of anthropogenic and biogenic volatile organic compounds (VOCs).
Atmospheric Oxidation of Volatile Organic Compounds (e.g., from 1,3,5-Trimethylbenzene)
A significant atmospheric source of this compound is the hydroxyl radical (•OH)-initiated oxidation of 1,3,5-trimethylbenzene (TMB), a common aromatic hydrocarbon in urban environments. mdpi-res.com The degradation mechanism of TMB, as detailed in the Master Chemical Mechanism (MCM), indicates that the major oxidation pathway proceeds via the opening of the aromatic ring. acs.org This ring-opening route leads to the formation of several first-generation products, including methylglyoxal (B44143) and its proposed isobaric co-products, furanones (like 3,5-dimethylfuran-2(5H)-one) and 2-methyl-4-oxopent-2-enal. acs.org
The branching ratios for the different degradation pathways of TMB initiated by •OH have been modeled. While H-abstraction from a methyl group leads to 3,5-dimethylbenzaldehyde, the addition of •OH to the aromatic ring is the dominant pathway leading to ring cleavage and the formation of this compound. The peroxide-bicyclic route is a key mechanism used to describe the formation of α-dicarbonyl products and their co-products like this compound. hesiglobal.orgresearchgate.net
Products of the OH-initiated oxidation of 1,3,5-Trimethylbenzene
| Precursor | Oxidant | Key Products | Formation Pathway |
|---|---|---|---|
| 1,3,5-Trimethylbenzene | •OH | This compound, Methylglyoxal, 3,5-dimethylfuran-2(5H)-one | Ring-opening via peroxide-bicyclic route |
Photolysis in Atmospheric Conditions
Unsaturated dicarbonyl compounds, such as this compound, are susceptible to photolysis, which is a significant removal process in the atmosphere. Studies on the photolysis of similar compounds, like (E)-butenedial and (Z)-4-oxo-pent-2-enal, have shown that this is a major fate for these species under ambient photolytic conditions. mdpi.com The photolysis of 4-oxo-2-pentenal has been specifically investigated in chamber studies. hesiglobal.orgresearchgate.net
The photolysis of these α,β-unsaturated dicarbonyls can lead to the formation of secondary products, including cyclic species like furanones and anhydrides, as well as smaller carbonyls. For instance, the photolysis of 2-methyl-4-oxo-2-pentenal is noted in the MCMv3.1 to produce secondary products such as citraconic anhydride (B1165640) (3-methyl maleic anhydride) and methylglyoxal. rsc.org
Ozonolysis Reaction Mechanisms
Ozonolysis of certain unsaturated VOCs can also contribute to the formation of this compound. While direct evidence for its formation from a specific precursor via ozonolysis is less documented, the ozonolysis of larger, more complex molecules is known to yield a variety of carbonyl compounds. For example, the ozonolysis of geraniol (B1671447) has been shown to produce a range of products including glyoxal, methylglyoxal, and 4-oxopentanal. psu.edu
Furthermore, studies on the photooxidation of different isomers of trimethylbenzene suggest that the substitution pattern influences the product distribution. For instance, the oxidation of 1,2,3-TMB is more inclined to produce ketones like 3-methyl-4-oxopent-2-enal. acs.org This suggests that the ozonolysis of specific substituted aromatic compounds could be a potential, though likely minor, pathway to the formation of this compound in the atmosphere. The initial step in the ozonolysis of an alkene involves the formation of a primary ozonide, which then rearranges to a Criegee intermediate and a carbonyl compound. nrel.gov
Chemical Reactivity and Mechanistic Investigations of Z 2 Methyl 4 Oxopent 2 Enal
Reactivity with Biological Nucleophiles (Non-Clinical Focus)
(Z)-2-methyl-4-oxopent-2-enal, also known as 3-acetylacrolein (AcA), is a reactive α,β-unsaturated aldehyde. Its electrophilic nature makes it susceptible to reactions with various biological nucleophiles. These interactions are of interest due to the compound's formation as a metabolite of 2-methylfuran (B129897), a substance found in some heat-treated foods. acs.orgrptu.denih.govacs.orgresearchgate.net
Adduct Formation with Amino Acids (e.g., Lysine (B10760008), Cysteine)
This compound readily forms adducts with the amino acid residues of proteins, particularly with the nucleophilic side chains of lysine and cysteine. mdpi.comnih.gov The reaction with lysine involves the formation of a pyrrole-based structure. For instance, the reaction with Nα-acetyllysine leads to the formation of L-2-acetamido-6-(2-methyl-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid (AcLys-AcA). nih.gov This occurs through a Michael addition of the lysine's ε-amino group to the β-carbon of the enal, followed by cyclization. mdpi.com
Similarly, it reacts with cysteine. The reaction with N-acetylcysteine (AcCys) yields 2-acetamido-3-((5-methylfuran-3-yl)thio)propionic acid (AcCys-AcA). nih.gov The formation of these adducts highlights the potential for this compound to modify proteins in biological systems. nih.gov Studies using model systems have shown that AcA forms adducts with both AcCys and AcLys in a time-dependent manner. nih.gov
A study involving 5,5-diethoxy-4-oxopent-2-enal (DOPE), a related model compound, and its reactions with N-acetylcysteine and Nα-acetyllysine identified the formation of 2,3-, 2,4-, and 2,5-substituted pyrrole (B145914) cross-links, confirming the reactivity of the oxoenal structure with these amino acid side chains. researchgate.netresearchgate.net
Interactions with Nucleic Acid Bases and DNA Adduct Formation (e.g., 2′-Deoxyadenosine, 2′-Deoxyguanosine, 2′-Deoxycytosine)
This compound has been shown to react with DNA nucleobases, leading to the formation of various adducts. acs.orgrptu.denih.govacs.org Research has demonstrated its reactivity towards 2′-deoxyadenosine (dA), 2′-deoxyguanosine (dG), and 2′-deoxycytosine (dC), while no reactivity was observed with 2′-deoxythymidine (dT). acs.orgrptu.denih.gov The structures of these adducts have been characterized using techniques such as UPLC-ESI+-MS/MS and NMR spectroscopy. acs.orgrptu.denih.gov
The reaction with 2'-deoxyguanosine (B1662781), for example, results in the formation of a 7-(2-oxopropyl)-substituted 1,N2-ethenodeoxyguanosine adduct. researchgate.net This occurs through the reaction of this compound with the 1 and N2 positions of deoxyguanosine. researchgate.net The formation of these DNA adducts has been observed in time- and dose-dependent manners when isolated DNA is incubated with the compound. rptu.denih.gov
The following table summarizes the adducts formed from the reaction of this compound with different nucleosides:
| Nucleoside | Adduct Formed |
| 2′-Deoxyadenosine (dA) | dA-AcA |
| 2′-Deoxyguanosine (dG) | dG-AcA |
| 2′-Deoxycytosine (dC) | dC-AcA |
| 2′-Deoxythymidine (dT) | No reaction observed |
Michael Addition Reactions with Biological Conjugates (e.g., Glutathione)
As a Michael acceptor, this compound can undergo Michael addition reactions with biological conjugates like glutathione (B108866) (GSH). mdpi.com This reaction is a key detoxification pathway for electrophilic compounds in biological systems. The thiol group of glutathione attacks the β-carbon of the α,β-unsaturated aldehyde system of this compound, forming a stable conjugate. This process facilitates the elimination of the compound from the body.
Organic Transformations and Reaction Mechanisms
Beyond its reactions with biological molecules, this compound participates in various organic transformations, with its role as a dienophile in Diels-Alder reactions being a notable example.
Diels-Alder Reactions as a Dienophile
The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. iitk.ac.in In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). iitk.ac.in this compound, with its electron-deficient double bond due to the presence of the aldehyde and ketone groups, can act as a dienophile. The reaction proceeds via a concerted mechanism, where new carbon-carbon bonds are formed in a single step. iitk.ac.in
The reactivity of dienophiles in Diels-Alder reactions is enhanced by the presence of electron-withdrawing groups. pressbooks.publibretexts.org The aldehyde and ketone functionalities in this compound serve this purpose, making it a suitable substrate for these cycloaddition reactions.
While specific studies on the regioselectivity and enantioselectivity of Diels-Alder reactions involving this compound are not extensively detailed in the provided context, research on the related compound, (E)-4-oxopent-2-enoates, offers insights into the potential for stereocontrol. researchgate.netnih.gov The use of chiral catalysts, such as novel oxazaborolidines, has been shown to effectively control both the regioselectivity and enantioselectivity of Diels-Alder reactions with these types of dienophiles. researchgate.netnih.gov These catalysts can lead to high yields and excellent enantioselectivities, often exceeding 98:2. researchgate.net The stereochemical outcome of the Diels-Alder reaction is highly dependent on the orientation of the diene and dienophile in the transition state, which can be influenced by the catalyst. iitk.ac.in Generally, the reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. pressbooks.publibretexts.org
Catalytic Systems for Asymmetric Induction
The stereoselective synthesis of chiral molecules from prochiral precursors is a cornerstone of modern organic chemistry. For this compound, its bifunctional nature as an α,β-unsaturated aldehyde allows for various asymmetric transformations. Organocatalysis, in particular, has emerged as a powerful tool for inducing chirality in reactions involving this substrate.
Diphenylprolinol silyl (B83357) ethers have proven to be highly effective catalysts for asymmetric reactions involving β,β-disubstituted α,β-unsaturated aldehydes, including 3-methyl-4-oxopent-2-enal (an isomer of the title compound). sci-hub.box These catalysts, such as trimethylsilyl (B98337) (TMS) ether 1 and tert-butyldimethylsilyl (TBDMS) ether 2 , facilitate the formation of an enamine intermediate with the aldehyde, which then directs the stereoselective approach of a nucleophile. sci-hub.boxresearchgate.net For instance, in the Michael addition of nitroalkanes, these catalysts can deliver products with excellent enantioselectivity. sci-hub.box Not only are trimethylsilyl ether 1 and tert-butyldimethylsilyl ether 2 efficient, but diphenylmethylsilyl ether 3 also affords high enantioselectivities in these transformations. sci-hub.box
The reaction of 4-substituted 4-oxopent-2-enal derivatives in asymmetric aldol (B89426) reactions catalyzed by diarylprolinol also proceeds with excellent enantioselectivity. researchgate.net This indicates that substitution at the C4-position does not impede the catalyst's ability to control the stereochemical outcome. researchgate.net The development of novel oxazaborolidines, activated by strong acids like triflimide or aluminum tribromide, has also led to cationic chiral catalysts effective for highly regio- and enantioselective Diels-Alder reactions with related (E)-4-oxopent-2-enoates. researchgate.netresearchgate.net
Table 1: Catalytic Systems for Asymmetric Reactions
| Catalyst/System | Reaction Type | Substrate Class | Key Finding | Reference |
| Diphenylprolinol Silyl Ethers (e.g., 1 , 2 , 3 ) | Michael Addition | β,β-disubstituted α,β-unsaturated aldehydes | High enantioselectivity in the formation of all-carbon quaternary stereocenters. | sci-hub.box |
| Diarylprolinol | Aldol Reaction | 4-substituted 4-oxopent-2-enal derivatives | Excellent enantioselectivity achieved, demonstrating tolerance for substitution. | researchgate.net |
| Oxazaborolidines / Triflimide or AlBr₃ | Diels-Alder | (E)-4-oxopent-2-enoates | Forms cationic chiral catalysts for highly regio- and enantioselective reactions. | researchgate.netresearchgate.net |
Conjugate Addition Reactions
The α,β-unsaturated aldehyde moiety in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions. This reactivity is central to its use in synthetic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position.
A significant example is the asymmetric Michael reaction of nitroalkanes catalyzed by diphenylprolinol silyl ethers. sci-hub.box The reaction of 3-methyl-4-oxopent-2-enal with nitromethane (B149229), in the presence of catalyst 1 , yields the corresponding 1,4-addition product with good yield and enantioselectivity (88% ee). sci-hub.box This demonstrates the utility of the compound as a Michael acceptor in constructing chiral building blocks containing a quaternary carbon center. sci-hub.box The reaction is general for various β-substituents and can employ both nitromethane and nitroethane as nucleophiles. sci-hub.box The addition of nitroethane is particularly valuable as it serves as a synthetic equivalent for introducing ethyl and acetyl groups. sci-hub.box
Another instance of conjugate addition involves the reaction of 3-methyl-4-oxopent-2-enal with a flavone (B191248) nucleus, leading to the formation of more complex molecular architectures. researchgate.net The reactivity of the related compound, 3-acetylacrolein (4-oxopent-2-enal), with biological nucleophiles such as DNA bases further underscores the susceptibility of this class of compounds to conjugate addition. acs.orgnih.gov
Table 2: Asymmetric Michael Addition to 3-Methyl-4-oxopent-2-enal
| Nucleophile | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |
| Nitromethane | Diphenylprolinol silyl ether 1 | Good | 88% | sci-hub.box |
Derivatization Reactions for Functionalization
The functional groups present in this compound—an aldehyde, a ketone, and a carbon-carbon double bond—offer multiple sites for derivatization to create a variety of functionalized molecules.
One common derivatization strategy involves the condensation of the carbonyl groups. For example, the related (E)-4-oxopent-2-enal can be reacted with various hydrazines to chemoselectively form α,β-unsaturated γ-keto hydrazones. ua.es These hydrazones can then act as pro-nucleophiles in subsequent reactions, such as asymmetric cross-aldol additions. ua.es This approach allows for the introduction of easy-to-modify carbon skeletons. ua.es
The electrophilic nature of the α,β-unsaturated system allows for derivatization through addition reactions. The closely related metabolite, 3-acetylacrolein (4-oxopent-2-enal), has been shown to react with the nucleophilic sites of DNA bases (2′-deoxyadenosine, 2′-deoxyguanosine, and 2′-deoxycytosine) to form adducts. nih.govrptu.de This reactivity highlights the potential for this compound to be functionalized through additions of various nucleophiles across the conjugated system, leading to more complex structures. nih.govrptu.de
Theoretical studies on related structures, such as ketene (B1206846) dimers, provide insights into their thermochemical properties, which can help in predicting the stability and feasibility of various derivatization pathways. acs.org
Electrophilic Character and Reaction Pathways
The electrophilic character of this compound is a defining feature of its reactivity, governed by the presence of two electron-withdrawing carbonyl groups in conjugation with a double bond. This electronic arrangement creates multiple electrophilic centers, primarily the aldehyde carbon, the ketone carbon, and the β-carbon of the enal system.
The primary reaction pathways stem from this electrophilicity:
1,4-Conjugate Addition (Michael Addition): As an α,β-unsaturated system, the compound is highly susceptible to nucleophilic attack at the β-carbon. This is a classic Michael acceptor behavior. Organocatalytic systems employing diphenylprolinol silyl ethers activate the substrate towards this pathway by forming a transient iminium ion, which lowers the LUMO of the conjugated system and enhances its electrophilicity, leading to highly enantioselective Michael additions. sci-hub.box The reaction of the related 4-oxopent-2-enal with DNA nucleosides is a clear manifestation of this electrophilic pathway. acs.orgnih.gov
1,2-Addition (Aldol and Related Reactions): The aldehyde carbonyl is a potent electrophilic site for direct nucleophilic attack. Asymmetric aldol reactions, for instance, can be catalyzed by diarylprolinol derivatives, where the catalyst controls the facial selectivity of the attack on the aldehyde. researchgate.net
Cycloaddition Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions. The use of chiral Lewis acid catalysts, such as those derived from oxazaborolidines, can promote highly regio-, diastereo-, and enantioselective cycloadditions with dienes, demonstrating the electrophilic nature of the C=C bond within the conjugated system. researchgate.netresearchgate.net
The interplay between these reaction pathways can be controlled by the choice of catalyst, nucleophile, and reaction conditions, making this compound a versatile electrophilic building block in organic synthesis.
Advanced Spectroscopic Characterization and Analytical Methodologies for Z 2 Methyl 4 Oxopent 2 Enal
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the definitive structural confirmation of (Z)-2-methyl-4-oxopent-2-enal, providing detailed information about the carbon skeleton and the stereochemistry of the double bond.
¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
The Z-configuration of the double bond in this compound can be confirmed by analyzing the coupling constants in its ¹H NMR spectrum. A characteristic coupling constant (J) of approximately 11.8 Hz for the transoid protons is indicative of the Z-isomer. The chemical shifts (δ) in both ¹H and ¹³C NMR spectra provide further structural confirmation.
While specific spectral data for this compound is not extensively detailed in the provided results, analogous compounds and general principles of NMR spectroscopy allow for predictable chemical shift regions. For instance, the aldehyde proton is expected to resonate downfield, typically above 9 ppm. The vinylic proton and the methyl group protons attached to the double bond will have characteristic shifts influenced by their chemical environment. oregonstate.eduucl.ac.uk
In ¹³C NMR, the carbonyl carbons of the aldehyde and ketone groups are expected to appear at the lower end of the spectrum, generally above 190 ppm. oregonstate.edu The sp² hybridized carbons of the C=C double bond will resonate in the alkene region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (CHO) | > 9.0 | > 190 |
| Vinylic (C=CH) | 6.0 - 7.5 | 120 - 150 |
| Ketone (C=O) | - | > 200 |
| Methyl (C=C-CH₃) | 1.8 - 2.5 | 15 - 25 |
| Methyl (C(O)CH₃) | 2.0 - 2.5 | 25 - 35 |
2D NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling between the vinylic proton and the aldehyde proton, while HMBC (Heteronuclear Multiple Bond Correlation) would show long-range correlations, for instance, between the methyl protons and the carbonyl carbon of the ketone. NOE (Nuclear Overhauser Effect) experiments are particularly crucial for confirming the Z-stereochemistry by observing the spatial proximity between the methyl group and the vinylic proton across the double bond. rptu.de
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and quantification, particularly in complex mixtures.
UPLC-ESI-MS/MS for Fragmentation Pattern Analysis and Quantification
Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is a powerful technique for the separation, detection, and quantification of this compound. acs.orgresearchgate.net In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. For this compound (molecular formula C₆H₈O₂), the expected exact mass is 112.0524 g/mol . lookchem.com
Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion ([M+H]⁺) to produce a characteristic pattern of product ions. This fragmentation pattern is highly specific and can be used for definitive identification. libretexts.orguni-saarland.de Common fragmentation pathways for α,β-unsaturated aldehydes and ketones include cleavage adjacent to the carbonyl groups and rearrangements. libretexts.orgmiamioh.edu For example, the fragmentation of adducts of the related compound 3-acetylacrolein (4-oxopent-2-enal) with deoxyadenosine (B7792050) shows losses of water ([M–H₂O]⁺) and the deoxyribose sugar ([M–dR]⁺). acs.org
UPLC-ESI-MS/MS is also a sensitive and quantitative method. acs.org By operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions can be monitored, providing high selectivity and allowing for accurate quantification even at low concentrations. acs.org
Table 2: Expected Mass Spectrometric Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol lookchem.com |
| Exact Mass | 112.052429494 Da lookchem.com |
| Primary Ion (ESI+) | [M+H]⁺ at m/z 113.0599 |
Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Atmospheric Measurements
Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a real-time analytical technique used for monitoring volatile organic compounds (VOCs) in the atmosphere. wikipedia.orgtofwerk.com This method utilizes the proton transfer from hydronium ions (H₃O⁺) to VOCs with a higher proton affinity than water. tofwerk.comwur.nl this compound, being a VOC, can be detected and quantified in the gas phase using PTR-MS.
This compound has been identified as a secondary aerosol product from the photo-oxidation of 1,3,5-trimethylbenzene. PTR-MS instruments, often coupled with a Time-of-Flight (TOF) mass analyzer (PTR-TOF-MS), can provide high-resolution mass spectra, allowing for the separation of isobaric compounds. copernicus.orgcopernicus.org In atmospheric studies, this compound is detected at a mass-to-charge ratio (m/z) of 113, corresponding to its protonated form. copernicus.org
Quantitative Analytical Methods
The quantification of this compound is essential in various applications, from synthetic chemistry to atmospheric science. As mentioned, UPLC-ESI-MS/MS in MRM mode is a highly sensitive and specific method for its quantification. acs.org The development of a robust quantitative method involves establishing a calibration curve using standards of known concentration.
In atmospheric chemistry, PTR-MS provides real-time quantitative data. wur.nl The concentration of the compound is determined from the measured ion signal, the reaction rate constant between H₃O⁺ and the molecule, and instrumental parameters. copernicus.org For compounds that are not directly calibrated, their concentrations can be estimated based on calculated reaction rate coefficients and the sensitivities of calibrated compounds with similar structures. copernicus.org
Stable Isotope Dilution Analysis (SIDA) for Metabolite Quantification
A review of the available scientific literature indicates that specific studies employing Stable Isotope Dilution Analysis (SIDA) for the quantification of this compound as a metabolite have not been reported. SIDA is a powerful technique that relies on the use of stable isotope-labeled analogues of the target analyte as internal standards to achieve highly accurate quantification, especially in biological matrices.
This method has been successfully developed and applied for related, structurally similar compounds. For instance, extensive research has utilized SIDA for the quantification of DNA and protein adducts of 4-oxopent-2-enal (also known as 3-acetylacrolein), which is a key metabolite of the food contaminant 2-methylfuran (B129897). researchgate.netnih.gov However, this compound is not reported as a major metabolite of common furanic compounds, which may explain the absence of dedicated SIDA-based metabolite quantification methods for this specific molecule in the surveyed literature. copernicus.org
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatographic methods, often coupled with mass spectrometry, are indispensable for the analysis of this compound, particularly for its identification in complex mixtures and for its purification in synthetic applications.
Research into the atmospheric photo-oxidation of 1,3,5-trimethylbenzene (TMB) has identified 2-methyl-4-oxopent-2-enal as a significant second-generation product. copernicus.orgresearchgate.net In these studies, the compound is detected and quantified in real-time using Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) , a technique valued for its high sensitivity and rapid response time for volatile organic compounds (VOCs). wikipedia.org However, the analysis is not without challenges. In PTR-MS, quantification of the (E)-isomer of 2-methyl-4-oxopent-2-enal has been complicated by the presence of an isobaric co-product, 3,5-dimethylfuran-2(5H)-one, which has the same mass-to-charge ratio, making chromatographic separation or high-resolution mass spectrometry essential for unambiguous identification. copernicus.org
In the context of organic synthesis, chromatographic techniques are crucial for isolating the compound. Stereoselective synthesis routes designed to produce the (Z)-isomer rely on methods such as flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) to purify the target molecule from reaction byproducts and other isomers. These methods are fundamental for obtaining the compound with high purity, which is a prerequisite for subsequent spectroscopic characterization and reactivity studies.
| Technique | Application | Key Findings / Challenges | Reference |
|---|---|---|---|
| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Real-time detection and quantification in atmospheric chemistry studies. | Identified as a product of TMB photo-oxidation. Quantification is challenging due to isobaric interference from co-products. | copernicus.orgcopernicus.org |
| Flash Chromatography | Purification of synthetic products. | Used to isolate the compound from reaction byproducts in synthetic preparations. | |
| Preparative HPLC | High-purity isolation of synthetic products. | A standard method for obtaining pure isomers for further analysis. | nih.gov |
Infrared and UV-Visible Spectroscopy in Mechanistic Studies
While Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are standard tools for the structural elucidation of organic molecules, their specific application to detailed mechanistic studies of this compound is not extensively documented in the scientific literature.
UV-Vis spectroscopy has been employed to characterize the adducts formed from the reaction of the related compound, 4-oxopent-2-enal, with DNA nucleosides, where absorption maxima (λmax) provide evidence of the formation of new chromophoric systems. researchgate.netnih.gov For instance, adducts of 4-oxopent-2-enal with deoxyadenosine and deoxyguanosine show distinct UV absorption bands. researchgate.net Similar analysis has been applied in atmospheric science to measure the absorption spectra of secondary organic aerosols containing other isomers like 3-methyl-4-oxopent-2-enal. researchgate.net
However, the use of these spectroscopic techniques to probe reaction mechanisms involving this compound itself—for example, by tracking the kinetics of its formation or decay, or identifying transient intermediates—is not described in the surveyed research. Such studies are crucial for a complete understanding of the compound's reactivity and stability in different chemical environments.
Computational and Theoretical Chemistry Studies of Z 2 Methyl 4 Oxopent 2 Enal
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to understand the electronic structure of (Z)-2-methyl-4-oxopent-2-enal. These calculations provide valuable information about the molecule's geometry, dipole moment, and polarizability. For instance, DFT calculations have been used to determine the dipole moment (µD) and polarizability (α) of related compounds, which are crucial for calculating proton transfer reaction rate coefficients. copernicus.org
The molecular structure of this compound features an α,β-unsaturated aldehyde system with a methyl group at the C2 position and a ketone group at the C4 position. The (Z)-configuration indicates that the higher priority substituents on the C2=C3 double bond are on the same side. This specific arrangement influences the molecule's electronic distribution and reactivity. DFT methods, such as those using the B3LYP functional with a 6-31G(d,p) basis set, are capable of optimizing the molecular geometry in the ground state and can accurately reproduce experimental structural data. researchgate.net
Table 1: Calculated Properties of this compound and Related Isomers
| Property | This compound | (E)-2-methyl-4-oxopent-2-enal | Notes |
|---|---|---|---|
| Molecular Formula | C₆H₈O₂ | C₆H₈O₂ | - |
| Molecular Weight ( g/mol ) | 112.13 | 112.13 | nih.gov |
| Exact Mass (Da) | 112.052429494 | 112.052429494 | nih.govlookchem.com |
| Density (g/cm³) | 0.971 | Not specified | lookchem.com |
| Boiling Point (°C at 760 mmHg) | 208.6 | Not specified | lookchem.com |
| Flash Point (°C) | 74.5 | Not specified | lookchem.com |
| Hydrogen Bond Acceptor Count | 2 | 2 | nih.govlookchem.com |
| Rotatable Bond Count | 2 | 2 | nih.govlookchem.com |
This table presents a comparison of calculated physical and chemical properties for the (Z) and (E) isomers of 2-methyl-4-oxopent-2-enal. Data is compiled from various chemical databases.
Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in elucidating the reaction mechanisms involving this compound, including its formation and subsequent reactions. For example, in the atmospheric oxidation of aromatic compounds like 1,3,5-trimethylbenzene, this compound is a known product. copernicus.orgresearchgate.net Theoretical models can map out the potential energy surfaces of these complex reactions, identifying intermediates and transition states.
DFT methods are frequently used to locate transition state geometries and calculate their energies. acs.org This information is vital for determining reaction barriers and predicting reaction rates. For instance, the formation of this compound from the decomposition of a peroxide-bicyclic radical is a pathway that can be investigated using these computational techniques. psu.edu By modeling these intricate mechanisms, chemists can gain a deeper understanding of the factors that control product formation and selectivity.
Prediction of Spectroscopic Parameters
Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental spectra for validation. For this compound, computational methods can predict its infrared (IR) spectrum, nuclear magnetic resonance (NMR) chemical shifts, and other spectroscopic properties.
DFT calculations can predict vibrational frequencies corresponding to different functional groups in the molecule. For example, the characteristic carbonyl stretches in the IR spectrum can be calculated to be around 1680–1720 cm⁻¹. In ¹H NMR spectroscopy, coupling constants (J-values) are crucial for determining stereochemistry. Theoretical predictions of these coupling constants can help confirm the (Z)-configuration of the double bond. Furthermore, theoretical calculations of ionization energies (IEs) can aid in the interpretation of mass spectrometry data, as demonstrated in studies of similar compounds where theoretical IEs of around 9.30 eV were calculated for related oxo-alkenals. acs.org
Conformational Analysis and Isomerization Pathways (Z/E Isomerism)
This compound can exist as different conformers due to rotation around single bonds. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them. This is important as the reactivity and spectroscopic properties of the molecule can be influenced by its conformational preferences.
The molecule also exhibits Z/E isomerism at the C2=C3 double bond. Theoretical calculations can be used to investigate the isomerization pathway between the (Z) and (E) isomers. This involves locating the transition state for the isomerization reaction and calculating the associated energy barrier. Understanding the thermodynamics and kinetics of this process is crucial, as the different isomers may have distinct chemical and physical properties. The (Z)-isomer is often formed in specific atmospheric reactions, and its potential to isomerize to the (E)-form under various conditions is a key area of computational investigation. copernicus.org
Atmospheric Chemical Mechanism Development and Evaluation (e.g., MCMv3.1)
This compound is a recognized product in the atmospheric degradation of aromatic hydrocarbons such as 1,3,5-trimethylbenzene. researchgate.net Its formation and subsequent reactions are incorporated into detailed atmospheric chemical mechanisms like the Master Chemical Mechanism (MCM). The MCM is a nearly explicit mechanism that describes the tropospheric degradation of volatile organic compounds (VOCs). bham.ac.uk
Computational studies play a vital role in developing and evaluating these mechanisms. Theoretical calculations provide essential data, such as reaction rates and product yields, for elementary reactions that are difficult to study experimentally. For example, the MCMv3.1 includes pathways for the formation of this compound from the decomposition of peroxide-bicyclic radicals formed during the oxidation of aromatics. copernicus.orgresearchgate.net The performance of these mechanisms is often evaluated by comparing model simulations with data from smog chamber experiments. copernicus.org Discrepancies between the model and experimental results can highlight areas where the mechanism needs refinement, and computational studies can help to propose and test new reaction pathways. The photolysis of related unsaturated dicarbonyls has been studied to determine photolysis rates for inclusion in the MCM. bham.ac.uk
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3,5-trimethylbenzene |
| (E)-2-methyl-4-oxopent-2-enal |
| (Z)-4-oxopent-2-enal |
| 3,5-dimethylbenzaldehyde |
| 3,5-dimethylfuran-2(5H)-one |
| 2,4,6-trimethylphenol |
| (E)-2-methyl-4-oxopent-2-enal |
| diethyl 2-allyl-2-(3-methyl-4-oxopent-2-enyl)malonate |
| 4-methyl-2-oxetanone |
| (E)-4-oxopent-2-enoates |
| methylglyoxal (B44143) |
| 3,5-dimethylfuran-2(5H)-one |
| formaldehyde |
| (Z)-4-methyl-N-(2-((2-oxonaphthalen-1(2H)-ylidene)-methylamino)ethyl)benzenesulfonaide |
| butenedial |
| 4-oxo-2-pentenal |
| benzaldehyde |
| p-methyl-benzoquinone |
| glyoxal |
| maleic anhydride (B1165640) |
| citraconic anhydride |
| 2-methylfuran (B129897) |
| Z,Z-muconaldehyde |
| Z,Z-6-oxo-hepta-2,4-dienal |
| glycolaldehyde |
| 6-hydroxy-4-methyl-4-hexenal |
| 6-methyl-hept-5-en-2-one |
| 5-oxopent-4-enal |
| 4-oxopentanal |
| acetone |
| 2,2-dihydro acetaldehyde |
| 2-hydroxy-ethanoic acid |
| 4-oxo-pent-2-enal |
| 2-methyl-but-2-enedial |
| methyl glyoxylic acid |
| glyoxylic acid |
| 2-methyl-4-nitrophenol |
| 2-methyl-6-nitrophenol |
| (Z)-non-2-enal |
| (Z)-non-2-en-1-ol |
| 4-methyl-3-(oxiran-2-ylmethyl)-2-phenylcyclopenta-1,4-dien-1-yl acetate |
| propargyl acetate |
| (Z)-2-methyl-4-oxopent-2-enedioic acid |
| 2-octenal |
| 4-oxo-2-octenal |
| 3-acetylacrolein |
| 2'-deoxyadenosine (B1664071) |
| 2'-deoxyguanosine (B1662781) |
| 2'-deoxycytosine |
General chemical principles can be applied to hypothesize about the behavior of "this compound". For instance, the "Z" configuration of the double bond would be expected to introduce specific steric and electronic effects that would influence its conformational preferences and reactivity in stereoselective transformations. The relative orientation of the methyl and formyl groups in the Z-isomer would likely lead to distinct differences in its reaction kinetics and product distributions compared to its E-isomer counterpart.
However, without specific research data, any detailed discussion on the following topics, as requested in the outline, would be purely speculative and would not meet the required standard of a scientifically accurate and informative article:
Stereochemical Investigations of Z 2 Methyl 4 Oxopent 2 Enal
Influence of Stereochemistry on Reactivity Profiles:Understanding this influence would require comparative studies between the Z- and E-isomers, providing data on reaction rates and equilibrium constants to quantify the impact of the double bond geometry on the compound's chemical behavior.
Due to the absence of specific research on "(Z)-2-methyl-4-oxopent-2-enal" in the public domain, it is not possible to generate the requested article with the level of detail and scientific accuracy required. Further research would be needed to be conducted on this compound to provide the necessary data for such an analysis.
Environmental and Atmospheric Significance of Z 2 Methyl 4 Oxopent 2 Enal
Role as an Intermediate in Atmospheric Degradation Processes
(Z)-2-methyl-4-oxopent-2-enal, as part of the class of unsaturated 1,4-dicarbonyls, is recognized as a significant intermediate product in the atmospheric oxidation of monocyclic aromatic hydrocarbons. acs.org These aromatic compounds are prevalent atmospheric pollutants, and their degradation pathways are crucial in understanding tropospheric chemistry. The formation of 4-oxo-2-pentenal has been observed experimentally and is postulated as a ring-cleavage product during the hydroxyl radical (OH)-initiated atmospheric degradation of aromatic hydrocarbons such as toluene and xylenes. acs.org
Formation and Contribution to Secondary Organic Aerosol (SOA) Precursors
Unsaturated aldehydes and dicarbonyl compounds are known to be effective precursors for the formation of Secondary Organic Aerosol (SOA). researchgate.netcaltech.educopernicus.org SOA is a significant component of atmospheric particulate matter, with implications for climate and air quality. The formation of SOA from aldehydes can be enhanced by the presence of nitrogen dioxide (NO2). researchgate.netamanote.com Specifically, for α,β-unsaturated aldehydes, higher SOA mass yields are observed in the presence of NO2, with oligoesters of dihydroxycarboxylic acids and hydroxynitrooxycarboxylic acids being key components of the aerosol formed. amanote.com
Kinetic Rate Coefficients for Atmospheric Reactions
The atmospheric lifetime of this compound is determined by its reactivity with key atmospheric oxidants, primarily the hydroxyl radical (OH), ozone (O3), and its rate of photolysis. While specific experimental kinetic data for this compound are scarce, the reactivity of similar unsaturated carbonyl compounds provides a basis for estimation.
The reaction with OH radicals is expected to be a major degradation pathway. For instance, the rate coefficients for the reaction of OH with structurally similar α,β-unsaturated ketones like 3-methyl-3-penten-2-one and 4-methyl-3-penten-2-one have been determined to be (6.5 ± 1.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and (8.1 ± 1.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively. copernicus.orgcopernicus.org For 2-methyl-2-cyclopenten-1-one, the rate coefficient is 1.7(±0.2) × 10⁻¹¹ cm³ s⁻¹. nih.gov These values suggest a rapid reaction with OH radicals.
The reaction with ozone is another potential sink. The rate constant for the reaction of O3 with 4-oxo-2-pentenal has been reported as (4.8 ± 0.8) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. acs.org
Photolysis is also expected to be a significant removal process for unsaturated 1,4-dicarbonyls. mdpi.com Under typical atmospheric conditions, photolysis can be the major atmospheric sink for compounds like E-butenedial. mdpi.com The complex interplay of these reactions determines the atmospheric lifetime and the subsequent chemical transformations of this compound.
| Compound | Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| 3-methyl-3-penten-2-one | OH | (6.5 ± 1.2) × 10⁻¹¹ | copernicus.orgcopernicus.org |
| 4-methyl-3-penten-2-one | OH | (8.1 ± 1.3) × 10⁻¹¹ | copernicus.orgcopernicus.org |
| 2-methyl-2-cyclopenten-1-one | OH | 1.7(±0.2) × 10⁻¹¹ | nih.gov |
| 4-oxo-2-pentenal | O₃ | (4.8 ± 0.8) × 10⁻¹⁸ | acs.org |
Detection and Monitoring in Environmental Matrices
The detection and quantification of specific carbonyl compounds in the atmosphere present analytical challenges due to their reactivity and the complexity of the atmospheric matrix. mdpi.com Various methods have been developed for the analysis of atmospheric carbonyls, including offline techniques such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization followed by high-performance liquid chromatography (HPLC), and online methods like Proton Transfer Reaction-Mass Spectrometry (PTR-MS). mdpi.comresearchgate.net
PTR-MS is a powerful tool for the real-time measurement of volatile organic compounds (VOCs) with high sensitivity. d-nb.infodtu.dk However, the identification of specific isomers can be challenging. While there are no specific reports found on the detection and monitoring of this compound in ambient air, the techniques for measuring carbonyl compounds are well-established. For instance, automated sampling and analysis systems based on DNPH derivatization have been used to measure a range of carbonyls in ambient air with detection limits in the parts-per-trillion range. researchgate.net In field campaigns in various environments, a wide array of carbonyl compounds have been quantified, indicating the ubiquity and importance of this class of compounds in the atmosphere. nih.govnih.govcopernicus.org The application of these advanced analytical techniques would be necessary to determine the ambient concentrations and distribution of this compound and to fully assess its environmental significance.
Derivatization Strategies and Probes for Research on Z 2 Methyl 4 Oxopent 2 Enal
Synthesis of Analogs and Modified Derivatives
The synthesis of (Z)-2-methyl-4-oxopent-2-enal and its analogs is fundamental to understanding its structure-activity relationship. The parent compound, also known as 3-acetylacrolein (AcA), can be generated through the metabolic oxidation of 2-methylfuran (B129897) by cytochrome P450 enzymes or via the acid hydrolysis of precursors like 2,5-dihydro-2,5-dimethoxy-2-methylfuran (B1583641) (DHDMMF). researchgate.netacs.org The synthesis of modified derivatives allows researchers to probe the roles of the different functional groups within the molecule.
General synthetic strategies for α,β-unsaturated carbonyl compounds are often adapted to produce these analogs. These methods enable systematic structural modifications, such as altering the substituents on the carbon backbone or changing the stereochemistry of the double bond. For instance, N-heterocyclic carbene (NHC) catalysts can be used to generate chiral ester enolate equivalents from α,β-unsaturated aldehydes, facilitating a range of enantioselective reactions. pnas.org Other established methods include variations of the Horner-Wadsworth-Emmons reaction and aldol (B89426) condensations, which provide versatile routes to functionalized enal and enone structures. researchgate.net The ability to create a library of analogs is crucial for identifying the specific structural features responsible for the compound's reactivity and biological effects.
Table 1: Synthetic Strategies for α,β-Unsaturated Carbonyl Compounds and Analogs
| Method | Description | Application | Reference |
|---|---|---|---|
| Metabolic/Precursor Oxidation | Oxidation of precursors like 2-methylfuran or hydrolysis of intermediates like DHDMMF. | Generation of the parent compound this compound (AcA). | researchgate.netacs.org |
| NHC Catalysis | Use of N-heterocyclic carbenes to generate reactive enolate intermediates from enals. | Enantioselective synthesis of complex, stereochemically rich products. | pnas.org |
| Horner-Wadsworth-Emmons | Reaction of an aldehyde with a β-ketophosphonate to form an α,β-unsaturated ketone. | Controlled synthesis of E-isomers of α,β-unsaturated carbonyls. | researchgate.net |
| Visible-Light Photocatalysis | Organocatalytic aerobic oxidation of silyl (B83357) enol ethers using visible light. | A metal-free method for dehydrogenation to form α,β-unsaturated ketones and aldehydes. | pkusz.edu.cn |
| Michael Addition Trapping | Trapping of an enolate anion, formed via Michael addition, with a reagent like methanesulfinyl chloride, followed by elimination. | A versatile method for creating various α,β-unsaturated carbonyl structures. | oup.com |
Development of Chemical Traps and Scavenging Reagents
Due to its high reactivity, this compound is often transient in biological systems. Chemical traps and scavenging reagents are essential tools for its detection, quantification, and for mitigating its effects. These reagents react with the electrophilic centers of the molecule—primarily the β-carbon of the Michael system and the carbonyl groups—to form stable adducts. nih.gov
Scavengers are molecules designed to neutralize reactive carbonyl species (RCS) and are broadly classified based on their reactive functional groups. nih.gov
Thiol-based Scavengers : Compounds like glutathione (B108866), N-acetylcysteine, and cysteamine (B1669678) possess a nucleophilic thiol group that readily participates in Michael addition with the α,β-unsaturated system. nih.govresearchgate.netresearchgate.net
Imidazole-based Scavengers : The imidazole (B134444) ring in molecules such as carnosine and histidine can also act as a nucleophile to trap α,β-unsaturated aldehydes. nih.govresearchgate.netoup.com
Amine-based Scavengers : Reagents containing primary amine groups, such as pyridoxamine (B1203002) and hydralazine, can trap RCS by forming Schiff bases or other stable adducts. nih.govnih.gov
For analytical purposes, derivatization reagents are employed to convert carbonyl compounds into products suitable for analysis by techniques like mass spectrometry or fluorimetry. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common reagent that reacts with aldehydes and ketones to form stable oximes, which can be readily detected by GC-MS. researchgate.net Similarly, 2,4-dinitrophenylhydrazine (B122626) (DNPH) reacts with carbonyls to produce colored hydrazones, which can be quantified spectrophotometrically or by HPLC. researchgate.net
Table 2: Chemical Traps and Scavenging Reagents for Reactive Carbonyl Species
| Reagent Class | Example(s) | Mechanism of Action | Primary Application | Reference(s) |
|---|---|---|---|---|
| Thiol-based | N-acetylcysteine, Glutathione | Michael addition to the C=C double bond | Cellular protection, scavenging | nih.govresearchgate.net |
| Imidazole-based | Carnosine, Histidine | Michael addition to the C=C double bond | Scavenging, mechanistic studies | nih.govoup.com |
| Amine-based | Pyridoxamine, Hydralazine | Forms Schiff bases/stable adducts with carbonyl groups | Scavenging, adduct trapping | nih.govnih.gov |
| Hydroxylamine Derivatives | PFBHA | Forms stable oximes with carbonyl groups | Analytical detection and quantification (GC-MS) | researchgate.net |
| Hydrazine Derivatives | DNPH | Forms stable hydrazones with carbonyl groups | Analytical detection and quantification (HPLC, Spectrophotometry) | researchgate.net |
Application of Derivatization in Mechanistic Investigations
Derivatization strategies are pivotal in elucidating the chemical and biological mechanisms of this compound. By using the tools described above, researchers can answer fundamental questions about its formation, reactivity, and fate in complex systems.
One key application is confirming the role of this aldehyde in biological pathways. For example, in studies of oxidative stress, the use of a scavenger like carnosine can provide mechanistic proof. If the addition of carnosine prevents a specific cellular event, such as programmed cell death, it strongly implicates a reactive carbonyl species as the causative agent. oup.com
Derivatization is also indispensable for identifying the molecular targets of this compound. This reactive aldehyde is known to form covalent adducts with nucleophilic residues in proteins (such as lysine (B10760008) and histidine) and with DNA bases. researchgate.netresearchgate.net Recent research has successfully used derivatization techniques to synthesize and characterize the specific adducts formed between 3-acetylacrolein (AcA) and 2'-deoxyadenosine (B1664071) (dA), 2'-deoxyguanosine (B1662781) (dG), and 2'-deoxycytosine (dC). acs.org The synthesis of these adducts as analytical standards, combined with sensitive LC-MS/MS methods, allows for their detection and quantification in biological samples, providing direct evidence of molecular damage. researchgate.netacs.org
Furthermore, trapping experiments help to trace the origin of the compound. By using derivatizing agents in cellular or in vitro systems, researchers can capture this compound as it is formed, helping to confirm its generation from pathways like lipid peroxidation or the metabolism of environmental compounds. researchgate.net
Table 3: Application of Derivatization in Mechanistic Studies
| Mechanistic Question | Derivatization Strategy | Example Application | Reference(s) |
|---|---|---|---|
| Is the compound responsible for an observed biological effect? | Use of specific scavengers (e.g., carnosine). | Demonstrating the role of RCS in H₂O₂-induced programmed cell death in plants. | oup.com |
| What are the specific molecular targets? | Synthesis of adduct standards; derivatization for MS analysis. | Identifying and quantifying adducts of AcA with dA, dG, and dC in DNA. | researchgate.netacs.org |
| How is the compound formed? | Trapping with derivatization reagents (e.g., PFBHA, DNPH). | Confirming the formation of AcA from the metabolism of 2-methylfuran. | researchgate.netacs.org |
| What is the structure-activity relationship? | Synthesis of a library of analogs. | Investigating how modifications to the α,β-unsaturated carbonyl structure affect reactivity. | pnas.orgresearchgate.net |
Future Research Directions and Unresolved Questions
Elucidation of Minor and Subsequent Reaction Pathways
Current knowledge often focuses on the major, most direct reaction pathways of (Z)-2-methyl-4-oxopent-2-enal. However, minor and subsequent reaction pathways may hold significant importance, particularly in complex environments like the atmosphere or biological systems. For instance, it has been proposed as a co-product in the atmospheric oxidation of 1,3,5-trimethylbenzene, but its own subsequent atmospheric degradation pathways are not fully understood researchgate.net.
Future research should aim to identify and characterize the products of these less-explored pathways. This includes its potential to undergo further oxidation, polymerization, or cyclization reactions acs.orgpsu.edu. A related compound, 4-oxopent-2-enal (also known as acetylacrolein), is known to be a reactive metabolite of 2-methylfuran (B129897) that forms adducts with biological molecules acs.orgnih.govacs.org. Therefore, investigating the full range of potential reactions of this compound with biological nucleophiles beyond primary adduct formation is a critical area for exploration. Understanding these subsequent reactions is essential for a complete assessment of its lifecycle and impact.
Development of Novel Synthetic Approaches with Improved Selectivity
The synthesis of this compound with high stereochemical purity presents a significant challenge. The Z-configuration is often thermodynamically less stable than its E-isomer, making selective synthesis difficult psu.edu. While methods like aldol (B89426) condensation and Wittig reactions can be employed, achieving high Z-selectivity often requires stringent purification techniques .
Future synthetic research should focus on the development of novel catalytic systems that can overcome this challenge. Key areas for exploration include:
Asymmetric Organocatalysis: Employing chiral aminocatalysts to control the geometry of the double bond during formation ub.eduua.es.
Transition-Metal Catalysis: Designing catalysts, for example based on nickel or rhodium, that can favor the formation of the Z-isomer in reactions like cross-metathesis or three-component couplings organic-chemistry.orgacs.org.
Flow Chemistry: Utilizing microreactor technology to precisely control reaction conditions (temperature, residence time) to maximize the kinetic Z-product over the thermodynamic E-product.
The development of robust, scalable, and highly Z-selective synthetic routes is paramount for producing high-purity material needed for detailed reactivity and biological studies.
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers a powerful tool for understanding the intrinsic reactivity and properties of this compound. While initial Density Functional Theory (DFT) calculations have been useful, discrepancies between computational predictions and experimental data highlight the need for more advanced models .
Future computational work should incorporate more sophisticated approaches to achieve higher predictive accuracy. This includes:
Advanced Solvation Models: Moving beyond simple polarizable continuum models (PCM) to explicitly model solvent molecules, which can significantly influence reaction barriers and conformational preferences .
Quantum Mechanics/Molecular Mechanics (QM/MM): Applying these hybrid methods to simulate the compound's reactivity within a complex biological environment, such as an enzyme active site.
Ab Initio Molecular Dynamics (AIMD): Using AIMD to explore the dynamic behavior of the molecule and its reaction transition states without pre-defined reaction coordinates.
These advanced computational studies can provide invaluable insights into reaction mechanisms, transition state geometries, and thermochemical properties, guiding experimental design and helping to rationalize observed reactivity uis.edu.coacs.org.
Integration of Multi-Omics Approaches in Biological Reactivity Studies
To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" technologies can provide a holistic view of the cellular response to exposure, moving beyond the study of single molecular interactions azolifesciences.comnih.gov. A related compound, 4-oxo-2-nonenal, has been studied using chemoproteomics to identify protein targets researchgate.net.
A proposed multi-omics workflow for studying this compound is outlined in the table below.
| Omics Discipline | Objective | Potential Findings | Relevant Techniques |
| Proteomics | Identify specific protein targets that are covalently modified (adducted) by the compound. | Pinpoint key enzymes, structural proteins, or signaling proteins whose function is altered by adduction. researchgate.net | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based chemoproteomics. |
| Transcriptomics | Analyze changes in gene expression in response to exposure. | Reveal cellular stress response pathways (e.g., oxidative stress, unfolded protein response) that are activated. | RNA-Sequencing (RNA-Seq). |
| Metabolomics | Track the metabolic fate of the compound and its downstream effects on cellular metabolism. | Identify detoxification metabolites and discover perturbations in endogenous metabolic pathways (e.g., energy metabolism, lipid metabolism). mdpi.com | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Genomics/Adductomics | Identify specific DNA adducts formed upon reaction with the compound. | Characterize the mutagenic potential and the types of DNA lesions induced. acs.orgnih.gov | LC-MS/MS analysis of hydrolyzed DNA. |
Integrating the data from these different layers will be crucial for constructing a comprehensive model of the compound's mechanism of action, bridging the gap from molecular reactivity to cellular phenotype mdpi.comfrontlinegenomics.com. This integrated approach is essential for a modern, thorough assessment of its biological significance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-2-methyl-4-oxopent-2-enal, and how can stereochemical purity be ensured?
- Methodological Answer : Stereoselective synthesis can be achieved via aldol condensation or Wittig reactions using chiral catalysts (e.g., proline derivatives) to favor the Z-isomer. Purification via flash chromatography or preparative HPLC is critical to isolate the desired stereoisomer. Monitoring reaction progress with thin-layer chromatography (TLC) and confirming stereochemistry via NOE (Nuclear Overhauser Effect) NMR experiments are recommended .
Q. How can the Z-configuration of this compound be experimentally confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELXL (for refinement) and ORTEP-III (for graphical representation) are widely used to analyze crystallographic data . Coupling constants in -NMR (e.g., ~10–14 Hz for Z-alkenes) and IR spectroscopy (carbonyl stretches at ~1680–1720 cm) provide supplementary evidence .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental reactivity data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT (Density Functional Theory) calculations. Validate computational models by:
- Comparing experimental kinetics (e.g., Arrhenius plots) with simulated transition states.
- Incorporating solvent corrections (e.g., PCM: Polarizable Continuum Model) in simulations.
Triangulating results with spectroscopic data (e.g., -NMR chemical shifts) enhances reliability .
Q. What experimental designs are effective for studying the biological interactions of this compound?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins. For mechanistic insights, combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies to identify key binding residues. Validate findings using circular dichroism (CD) to monitor conformational changes in proteins upon ligand binding .
Q. How can researchers address inconsistencies in spectral data (e.g., NMR vs. IR) for this compound?
- Methodological Answer : IR-NMR mismatches (e.g., unexpected carbonyl peak shifts) may stem from tautomerism or solvent polarity effects. Conduct variable-temperature NMR to detect dynamic equilibria. Solvent screening (e.g., DMSO vs. CDCl) and deuterium exchange experiments can clarify hydrogen bonding interactions. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
